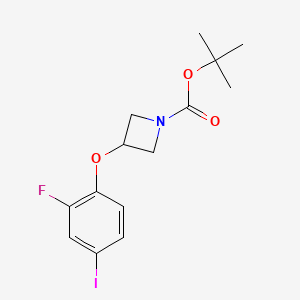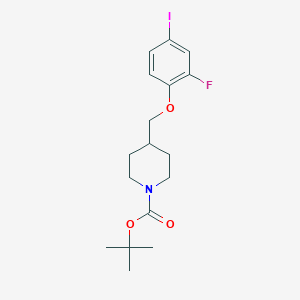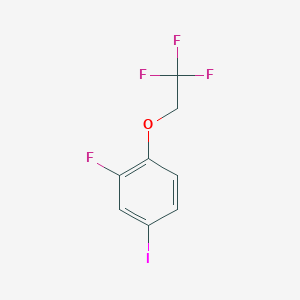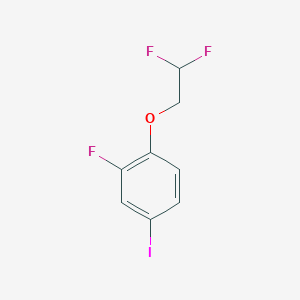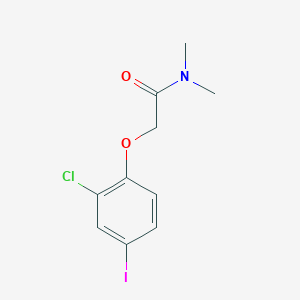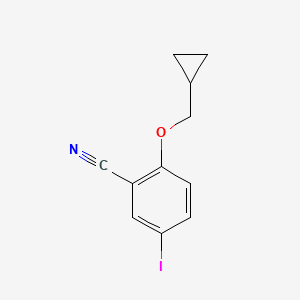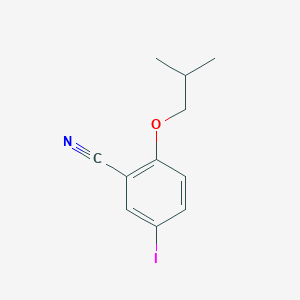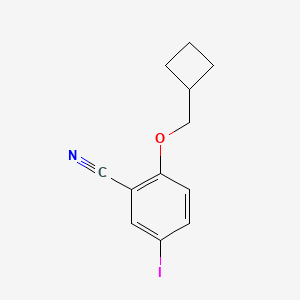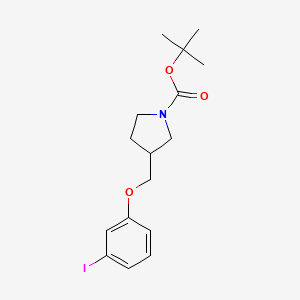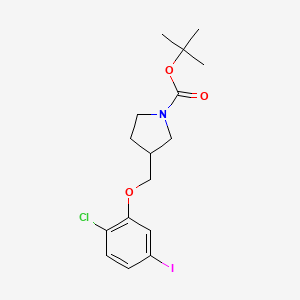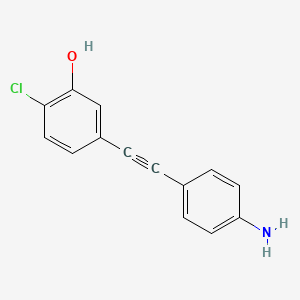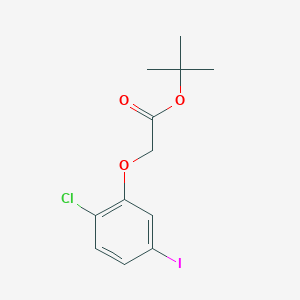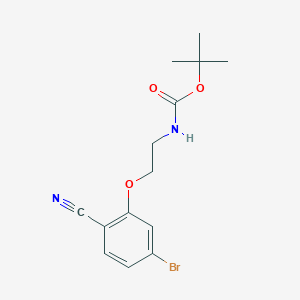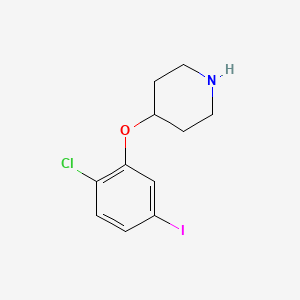
4-(2-Chloro-5-iodo-phenoxy)-piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloro-5-iodo-phenoxy)-piperidine is an organic compound that features a piperidine ring substituted with a 2-chloro-5-iodo-phenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-5-iodo-phenoxy)-piperidine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-iodophenol and piperidine.
Reaction Conditions: The phenol group of 2-chloro-5-iodophenol is activated, often using a base such as potassium carbonate, and then reacted with piperidine under reflux conditions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Chemistry: Employing continuous flow chemistry to enhance reaction efficiency and yield.
Automated Purification Systems: Using automated systems for purification to ensure consistency and quality of the final product.
化学反応の分析
Types of Reactions
4-(2-Chloro-5-iodo-phenoxy)-piperidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups.
Oxidation and Reduction: The phenoxy group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like triethylamine or cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of reduced phenoxy derivatives.
Coupling: Formation of biaryl or other coupled products.
科学的研究の応用
4-(2-Chloro-5-iodo-phenoxy)-piperidine has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Materials Science: Utilized in the development of novel materials with specific properties.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 4-(2-Chloro-5-iodo-phenoxy)-piperidine depends on its specific application:
Molecular Targets: It may interact with various molecular targets, such as enzymes or receptors, depending on its structure and functional groups.
Pathways Involved: The pathways involved can include signal transduction, metabolic processes, or other biochemical pathways relevant to its biological activity.
類似化合物との比較
Similar Compounds
4-(2-Chloro-5-bromo-phenoxy)-piperidine: Similar structure but with a bromine atom instead of iodine.
4-(2-Chloro-5-fluoro-phenoxy)-piperidine: Similar structure but with a fluorine atom instead of iodine.
4-(2-Chloro-5-methyl-phenoxy)-piperidine: Similar structure but with a methyl group instead of iodine.
Uniqueness
4-(2-Chloro-5-iodo-phenoxy)-piperidine is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can participate in specific interactions and reactions that other halogens or substituents may not, making this compound particularly interesting for certain applications.
特性
IUPAC Name |
4-(2-chloro-5-iodophenoxy)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClINO/c12-10-2-1-8(13)7-11(10)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDDKWRTKNQMSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=CC(=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
